molecular formula C19H19NO3S B12342485 (Z)-ethyl 2-(3-phenylacrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

(Z)-ethyl 2-(3-phenylacrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B12342485
M. Wt: 341.4 g/mol
InChI Key: UHZUTZAYEOUVEA-QXMHVHEDSA-N
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Description

Ethyl 2-[(2Z)-3-phenylprop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-3-phenylprop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can be achieved through a multi-step process involving the following key steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2Z)-3-phenylprop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The enamido group can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural complexity, it can be studied for its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Materials Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-3-phenylprop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-aminobenzo[b]thiophene-2-carboxylate:

    Ethyl 2-amino-benzo[b]thiophene-3-carboxylate: Known for its use in the synthesis of fluorescent sensors.

Uniqueness

Ethyl 2-[(2Z)-3-phenylprop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific structural features, including the enamido group and the cyclopenta[b]thiophene ring system. These features may confer unique biological activities and chemical reactivity compared to other thiophene derivatives.

Properties

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl 2-[[(Z)-3-phenylprop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C19H19NO3S/c1-2-23-19(22)17-14-9-6-10-15(14)24-18(17)20-16(21)12-11-13-7-4-3-5-8-13/h3-5,7-8,11-12H,2,6,9-10H2,1H3,(H,20,21)/b12-11-

InChI Key

UHZUTZAYEOUVEA-QXMHVHEDSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)/C=C\C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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